5-Fluoro-6-iodouridine
Overview
Description
5-Fluoro-6-iodouridine is a useful research compound. Its molecular formula is C9H10FIN2O6 and its molecular weight is 388.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Medical Imaging and Radiopharmaceuticals
5-Fluoro-6-iodouridine has been explored for its potential in medical imaging, particularly in the field of Positron Emission Tomography (PET). The synthesis and application of fluorine-18 labelled fluoropyridines, which include compounds related to this compound, demonstrate the compound's relevance in creating radiotracers for imaging applications (Carroll, Nairne, & Woodcraft, 2007).
2. Biochemical Interactions and Modeling Studies
A study examining the binding of 5-iodouridine with human serum albumin (HSA) provides insight into the biochemical interactions of similar compounds. This research, employing fluorescence spectroscopy and UV absorption, is significant in understanding how this compound might interact with biological molecules (Cui et al., 2008).
3. Synthesis of Pentasubstituted Pyridines
The synthesis of halogen-rich intermediates for creating pentasubstituted pyridines, including derivatives of this compound, highlights its utility in organic chemistry. This research opens avenues for developing novel compounds with potential pharmaceutical applications (Wu et al., 2022).
4. Potential in Anticancer Research
This compound derivatives have been evaluated for their potential as anticancer agents. The study of structure-activity relationships of these derivatives provides valuable insights into their mechanism of action and potential therapeutic applications (Bello et al., 2009).
5. Radiosensitizer in DNA Damage
Investigations into the stability and effectiveness of 6-iodouridine, a related compound, as a radiosensitizer for DNA damage offer perspectives on the potential uses of this compound in cancer treatment and radiology (Falkiewicz et al., 2023).
Mechanism of Action
Target of Action
5-Fluoro-6-iodouridine, also known as 5-fluorouridine, primarily targets uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
5-Fluorouridine interacts with its target, uridine phosphorylase, by integrating into the pyrimidine nucleosides and analogues . This interaction can lead to the disruption of normal cellular processes, such as DNA replication and RNA transcription .
Biochemical Pathways
The compound affects the pyrimidine salvage pathway, leading to downstream effects on DNA replication and RNA transcription . Non-coding RNAs play a central role in the response to 5-Fluorouridine, modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Result of Action
The molecular and cellular effects of 5-Fluorouridine’s action primarily involve the inhibition of DNA replication and RNA transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluorouridine. For instance, the presence of certain microorganisms can affect the degradation of the compound . Additionally, the concentration of the compound and the amount ingested over time can influence its beneficial or harmful effects .
Biochemical Analysis
Cellular Effects
The effects of 5-Fluoro-6-iodouridine on cellular processes are profound. In various cell types, this compound has been shown to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. It influences cell signaling pathways, including the activation of DNA damage response pathways and the inhibition of cell proliferation . Furthermore, this compound affects gene expression by incorporating into RNA, thereby altering the transcriptional landscape of the cell . These cellular effects make it a valuable tool in cancer research and antiviral therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, inhibiting its activity and leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis . Additionally, the compound incorporates into RNA, disrupting normal RNA function and leading to the inhibition of protein synthesis . These molecular interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistance in some cell lines, highlighting the importance of monitoring its effects over time . Additionally, the compound’s stability and degradation profile are crucial factors in its therapeutic application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit viral replication and reduce tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and myelosuppression . These dosage-dependent effects underscore the importance of optimizing the dosage regimen to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and uridine phosphorylase, which convert it into its active metabolites . These metabolites then incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells. Once inside the cell, this compound can accumulate in the nucleus and cytoplasm, where it exerts its biochemical effects . The distribution of the compound within different tissues can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it incorporates into DNA and RNA . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in nucleic acid metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHATZRJXXACM-UMMCILCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583099 | |
Record name | 5-Fluoro-6-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87818-06-2 | |
Record name | 5-Fluoro-6-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.